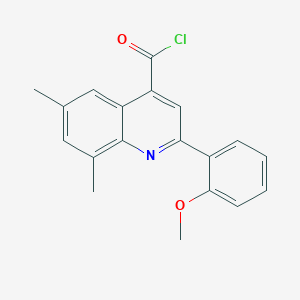

2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

描述

2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride (CAS: 1160262-81-6) is a quinoline derivative functionalized with a methoxy group at the ortho position of the phenyl ring and methyl groups at the 6- and 8-positions of the quinoline core. Its molecular formula is C₁₉H₁₆ClNO₂, with a molecular weight of 325.79 g/mol . This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of amides, esters, and hydrazides via nucleophilic acyl substitution reactions. Its structural features, including the electron-donating methoxy group and steric effects from the methyl substituents, influence its reactivity and physical properties .

属性

IUPAC Name |

2-(2-methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c1-11-8-12(2)18-14(9-11)15(19(20)22)10-16(21-18)13-6-4-5-7-17(13)23-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQZXFYNHCSZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3OC)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701183004 | |

| Record name | 2-(2-Methoxyphenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701183004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160262-81-6 | |

| Record name | 2-(2-Methoxyphenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160262-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyphenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701183004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategies for Quinoline Derivatives

Although specific, detailed synthetic procedures for 2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride are scarce in the literature, general approaches to quinoline derivatives provide a framework for its preparation. These strategies include:

Cyclization of aniline derivatives with aldehydes or ketones: This classical method involves the condensation of substituted anilines with carbonyl compounds, followed by cyclization to form the quinoline ring system.

Halogenation and subsequent functional group transformations: Introduction of halogen atoms (e.g., bromine) at specific positions allows for further functionalization via cross-coupling reactions or nucleophilic substitutions.

Oxidation of methyl groups to aldehydes or carboxyl derivatives: Selective oxidation can convert methyl substituents on the quinoline ring to reactive intermediates such as aldehydes, which can be further transformed.

Formation of acyl chlorides from carboxylic acid precursors: Conversion of quinoline carboxylic acids to the corresponding acyl chlorides typically involves reagents such as thionyl chloride or oxalyl chloride.

These general steps are exemplified in related quinoline syntheses reported recently.

Proposed Preparation Method for this compound

Based on the synthesis of related quinoline derivatives and standard organic chemistry protocols, the preparation of this compound can be outlined as follows:

| Step | Reaction | Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Synthesis of 6,8-dimethylquinoline-4-carboxylic acid | Condensation of appropriately substituted aniline with aldehyde, cyclization, methylation, and oxidation | Quinoline carboxylic acid intermediate |

| 2 | Introduction of 2-methoxyphenyl group at position 2 | Pd-catalyzed Suzuki or similar cross-coupling reaction | 2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |

| 3 | Conversion of carboxylic acid to acyl chloride | Treatment with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions | Target compound: this compound |

Detailed Reaction Conditions and Considerations

Cyclization and oxidation: The initial quinoline ring formation typically requires heating in suitable solvents such as nitrobenzene or other high-boiling solvents. Oxidation steps using selenium dioxide are selective for methyl groups adjacent to the ring nitrogen.

Cross-coupling: The introduction of the 2-methoxyphenyl substituent can be achieved via palladium-catalyzed Suzuki coupling using boronic acid derivatives of 2-methoxyphenyl and halogenated quinoline precursors.

Acyl chloride formation: Conversion of the quinoline-4-carboxylic acid to the acyl chloride is conducted under anhydrous conditions with reagents like thionyl chloride, often with catalytic DMF to facilitate the reaction. The reaction is typically performed under reflux, and the product is isolated by removal of excess reagents under reduced pressure.

Summary Table of Preparation Steps

科学研究应用

2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and drugs.

Biological Studies: Researchers use this compound to study the biological activities of quinoline derivatives and their potential therapeutic applications.

作用机制

The mechanism of action of 2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the methoxyphenyl and carbonyl chloride groups allows for specific interactions with these targets, leading to the modulation of biological pathways.

相似化合物的比较

Structural Isomers: Positional Variations of the Methoxy Group

The position of the methoxy group on the phenyl ring significantly impacts physicochemical properties and reactivity. Key analogs include:

| Compound Name | CAS Number | Methoxy Position | Quinoline Substituents | Molecular Weight (g/mol) | Purity |

|---|---|---|---|---|---|

| 2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | 1160262-81-6 | Ortho | 6,8-dimethyl | 325.79 | 95% |

| 2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | 1160262-82-7 | Meta | 6,8-dimethyl | 325.79 | 95% |

| 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | 1160262-84-9 | Para | 6,8-dimethyl | 325.79 | 95% |

Substituent Variations on the Quinoline Core

Methyl group positions on the quinoline ring modulate steric and electronic environments:

Alkoxy Group Modifications

Replacing the methoxy group with other alkoxy substituents alters electronic and steric profiles:

Physical Properties and Stability

- Melting Points: Limited data exists for carbonyl chlorides, but related carboxylic acids (e.g., 2-(4-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid, CAS: 351357-29-4) have melting points >200°C, implying high thermal stability for their derivatives .

- Solubility : The ortho-methoxy derivative is less soluble in polar solvents than the para isomer due to steric hindrance .

生物活性

2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a quinoline core with specific substitutions that enhance its biological properties:

- Molecular Formula : CHClN\O

- Molecular Weight : 279.74 g/mol

- Functional Groups : Carbonyl chloride, methoxy group, and dimethyl substitutions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- DNA Intercalation : The quinoline structure allows for intercalation between DNA base pairs, potentially disrupting DNA replication and transcription processes, which is a common mechanism in anticancer agents.

- Enzyme Inhibition : The carbonyl chloride group can form covalent bonds with nucleophilic sites on enzymes, modulating their activity. This has implications for drug metabolism and the inhibition of enzymes such as cytochrome P450.

- Antimicrobial Activity : Similar quinoline derivatives have demonstrated antimicrobial properties, suggesting that this compound may exhibit similar effects against bacterial and fungal pathogens .

Anticancer Activity

Research indicates that quinoline derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).

- IC Values : Preliminary studies suggest IC values in the micromolar range for this compound against selected cancer cell lines .

Antimicrobial Properties

The compound is hypothesized to possess antimicrobial activity based on its structural similarity to other studied quinolines:

- In Vitro Studies : Evaluations have shown that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria .

| Activity Type | Tested Organisms | Result |

|---|---|---|

| Anticancer | MCF-7 | IC ~ 15 µM |

| Antimicrobial | E. coli | Zone of inhibition ~ 12 mm |

| S. aureus | Zone of inhibition ~ 10 mm |

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives:

- Anticancer Mechanisms : A study evaluated various quinoline derivatives for their cytotoxic effects on cancer cells, revealing that modifications at the 6 and 8 positions significantly enhanced their potency against MCF-7 cells due to improved lipophilicity and DNA binding affinity .

- Antimicrobial Evaluation : Another research project focused on the synthesis of styrylquinolines, demonstrating their effectiveness as antibacterial agents. The structure-activity relationship (SAR) analysis indicated that specific substitutions could enhance antimicrobial efficacy .

- Enzyme Interaction Studies : Investigations into enzyme inhibition mechanisms revealed that quinoline derivatives could act as selective inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

常见问题

Q. What are the common synthetic routes for preparing 2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging protocols similar to those used for structurally related quinolines. For instance:

- Step 1 : Construct the quinoline core using a cyclization reaction, as demonstrated in the synthesis of 4-aminoquinoline derivatives .

- Step 2 : Introduce the 2-methoxyphenyl group via Suzuki-Miyaura coupling, using PdCl₂(PPh₃)₂ or Pd(OAc)₂ as catalysts with arylboronic acids in a DMF/K₂CO₃ system .

- Step 3 : Convert the carboxylic acid intermediate to the carbonyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions .

- Purification : Crystallization in ethyl acetate or column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is recommended for isolating intermediates .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying substituent positions (e.g., methoxy, methyl, and aryl groups). For example, the methoxy group typically shows a singlet near δ 3.8–4.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns. For quinolines, HRMS data should align with calculated [M+H]⁺ or [M-Cl]⁺ peaks .

- Infrared (IR) Spectroscopy : The carbonyl chloride group (C=O) exhibits a strong absorption band near 1750–1800 cm⁻¹ .

Q. What precautions are necessary for handling and storing this compound?

- Methodological Answer :

- Handling : Use inert atmosphere techniques (e.g., glovebox) to avoid hydrolysis of the carbonyl chloride. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Storage : Keep in airtight containers under anhydrous conditions (e.g., desiccator with silica gel). Store at 2–8°C in a dry, well-ventilated area away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data during structural elucidation?

- Methodological Answer :

- Case Study : If NMR reveals unexpected peaks (e.g., splitting or shifts), consider:

Dynamic Effects : Temperature-dependent NMR (e.g., –50°C) to freeze conformational changes, as shown for chiral methoxyphenyl derivatives .

Impurity Analysis : Use preparative TLC or HPLC to isolate minor components and re-analyze .

- Cross-Validation : Compare HRMS and IR data with computational models (e.g., DFT calculations for vibrational frequencies) .

Q. How can structural modifications of this compound optimize its mesomorphic properties for material science applications?

- Methodological Answer :

- Substituent Effects : Modify alkyl/alkoxy chain lengths on the quinoline core to alter liquid crystalline behavior. For example, 6-methoxyquinolines with 4-alkoxyphenyl groups exhibit smectic phases at specific chain lengths (C₈–C₁₂) .

- Experimental Design :

Synthesize derivatives with varying substituents (e.g., 6,8-dimethyl vs. 6-methoxy).

Characterize phase transitions via polarized optical microscopy and differential scanning calorimetry (DSC) .

Q. What strategies improve the stability of this compound under reactive conditions (e.g., catalytic coupling)?

- Methodological Answer :

- Protecting Groups : Temporarily protect the carbonyl chloride as a methyl ester (e.g., using methanol/H⁺) during Pd-catalyzed reactions to prevent side reactions .

- Reaction Solvents : Use anhydrous DMF or THF with molecular sieves to minimize hydrolysis .

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) to reduce reaction temperatures and degradation risks .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in melting points or spectral data across studies?

- Methodological Answer :

- Source Comparison : Cross-check purity metrics (e.g., HPLC ≥95%) and crystallization solvents. For example, recrystallization in ethanol vs. ethyl acetate can shift melting points by 2–5°C .

- Chiral Contamination : If resolving enantiomers (e.g., via chiral HPLC), ensure low-temperature conditions (–50°C) to prevent racemization, as demonstrated for methoxyphenylpyridine oxides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。